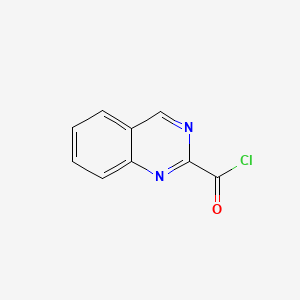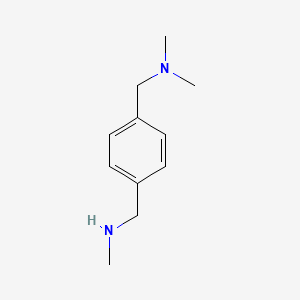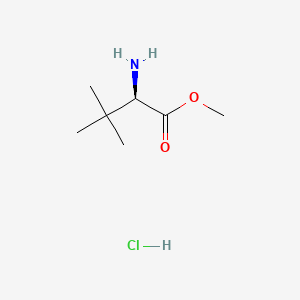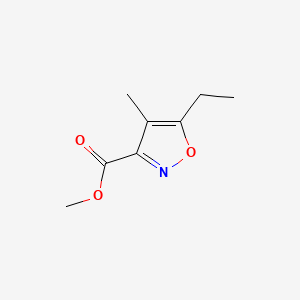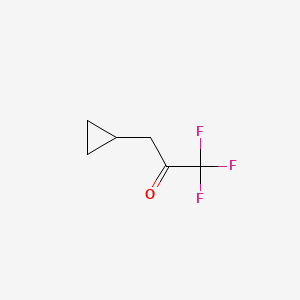
3-Cyclopropyl-1,1,1-Trifluoroacetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-1,1,1-Trifluoroacetone: is an organofluorine compound with the molecular formula C6H7F3O . It is characterized by the presence of a cyclopropyl group and three fluorine atoms attached to a propanone backbone. This compound is known for its unique chemical properties, making it a valuable substance in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-1,1,1-Trifluoroacetone can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced chemical reactors and continuous flow systems to ensure consistent quality and high efficiency. The process may include steps such as distillation and purification to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-1,1,1-Trifluoroacetone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, 3-Cyclopropyl-1,1,1-Trifluoroacetone is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its ability to interact with biological targets and modify their activity makes it a valuable tool for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can improve the performance of products such as coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1,1,1-Trifluoroacetone involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating their function. This compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
- 1-Cyclopropyl-1-propanone
- 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl-
- 3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone
- 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone
- 3-(2-Chlorophenyl)-1,1,1-trifluoro-2-propanone
- 3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone
Uniqueness: What sets 3-Cyclopropyl-1,1,1-Trifluoroacetone apart from similar compounds is its combination of a cyclopropyl group and a trifluoromethyl group. This unique structure imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
161237-00-9 |
|---|---|
Molecular Formula |
C6H7F3O |
Molecular Weight |
152.116 |
IUPAC Name |
3-cyclopropyl-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C6H7F3O/c7-6(8,9)5(10)3-4-1-2-4/h4H,1-3H2 |
InChI Key |
IXLGFBLZHLQOQG-UHFFFAOYSA-N |
SMILES |
C1CC1CC(=O)C(F)(F)F |
Synonyms |
2-Propanone, 3-cyclopropyl-1,1,1-trifluoro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


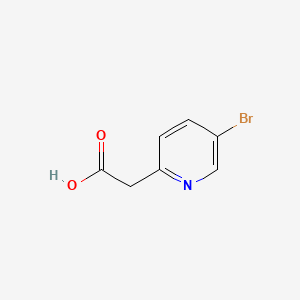

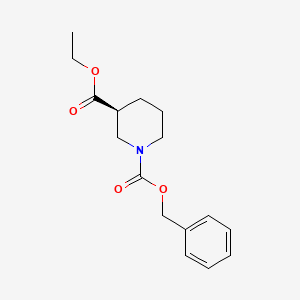
![[2,2'-Bithiophene]-5,5'-diyldiboronic acid](/img/structure/B574362.png)

